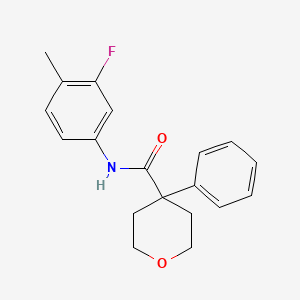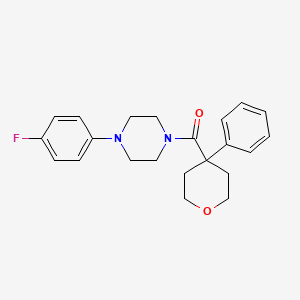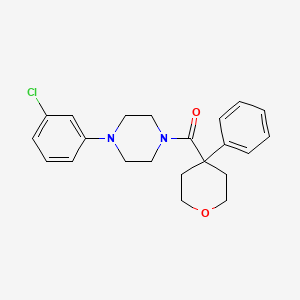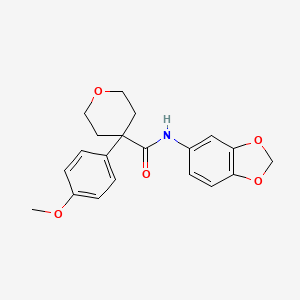
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide (CMPOX) is a synthetic compound that has been studied extensively in the scientific community. It is a member of the oxane family, which is a group of compounds with a cyclic structure composed of oxygen and carbon atoms. CMPOX has been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied extensively in the scientific community for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions. Specifically, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes involved in cell signaling pathways. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites.
作用机制
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is believed to act by modulating the activity of enzymes involved in cell signaling pathways. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP activity can lead to increased drug efficacy and decreased toxicity.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to reduce inflammation and the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has also been shown to modulate the activity of enzymes involved in cell signaling pathways, which can lead to increased drug efficacy and decreased toxicity.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is non-toxic and has been shown to have low acute toxicity in animal models. However, there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide in laboratory experiments, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
未来方向
For research include investigating its potential as an anti-cancer agent and as an anti-inflammatory agent. Additionally, further research is needed to explore its potential as a biomarker for various physiological conditions, as well as its potential to modulate the activity of enzymes involved in cell signaling pathways. Additionally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites. Finally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to interact with other drugs and to increase drug efficacy.
合成方法
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a variety of methods, including the reaction of an aryl halide with an amine. This reaction yields a tertiary amine, which is then reacted with an aldehyde or ketone in the presence of a base to form the desired oxane. Alternatively, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a condensation reaction of an aryl halide and an aldehyde or ketone in the presence of a base.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBGRWWMLZCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)